ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate
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Overview
Description
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, nitro, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the nitro group yields an amino derivative.
Scientific Research Applications
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-phenylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate
- Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-ethylphenyl)propyl]amino]-5-nitro-2-pyridyl]carbamate
Uniqueness
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is unique due to the presence of the N-methylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
15223-99-1 |
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Molecular Formula |
C18H24N6O5 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H24N6O5/c1-3-29-18(26)22-15-9-14(19)16(24(27)28)17(21-15)20-10-13(25)11-23(2)12-7-5-4-6-8-12/h4-9,13,25H,3,10-11H2,1-2H3,(H4,19,20,21,22,26) |
InChI Key |
UPWVGNHIXYRLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)N)[N+](=O)[O-])NCC(CN(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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